Lipophilicity Advantage: LogP Elevation of 2-Ethyl vs. 2-Methyl and Parent Tetrahydroindazol-3-amine Congeners
The 2-ethyl substituent confers a measured LogP of 1.95 on the target compound , representing a significant increase over the 2-methyl analog (LogP = 1.46) [1] and the parent unsubstituted 4,5,6,7-tetrahydro-2H-indazol-3-amine (XlogP = 1.1) . This incremental lipophilicity gain (ΔLogP ≈ +0.5 vs. methyl; ≈ +0.85 vs. parent) positions the 2-ethyl derivative closer to the optimal LogP range (1–3) for CNS drug-likeness while preserving favorable polar surface area (PSA = 43.84 Ų, identical to the 2-methyl analog) for blood-brain barrier penetration [2].
| Evidence Dimension | Calculated/measured octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.945 (ChemSrc); alternative value 1.344 (Fluorochem) |
| Comparator Or Baseline | 2-Methyl analog (CAS 26503-23-1): LogP = 1.462; Parent analog (CAS 41832-27-3): XlogP = 1.1 |
| Quantified Difference | ΔLogP ≈ +0.48 vs. 2-methyl analog; ΔLogP ≈ +0.85 vs. parent unsubstituted analog |
| Conditions | In silico predicted LogP values from ChemSrc, YYBY, and Chem960 databases; cross-validated with Fluorochem experimental data |
Why This Matters
Elevated LogP within the drug-like range enhances predicted membrane permeability, a critical parameter for cellular target engagement in medicinal chemistry campaigns—users procuring the 2-ethyl analog gain a measurable lipophilicity advantage over the methyl or parent congeners without sacrificing PSA-dependent properties.
- [1] YYBY Chemical Platform. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, CAS 26503-23-1. LogP: 1.4623, PSA: 43.84. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Referenced for CNS drug-likeness LogP and PSA benchmarks.) View Source
